Anicemycin is sourced from various species of the genus Streptomyces, with Streptomyces hygrosprinosus being one of the notable producers. The classification of anicemycin falls under the category of antibiotics, specifically targeting protein synthesis mechanisms within cells. Its structural uniqueness, featuring a pyrrolidine ring, contributes to its biological activity and classification as an antibiotic.
The synthesis of anicemycin can be achieved through several methods, including biosynthetic pathways identified in microbial sources. A recent study elucidated the biosynthetic gene cluster responsible for anicemycin production in Streptomyces hygrosprinosus var. beijingensis. This cluster includes key genes such as aniQ, aniP, aniO, and others that facilitate the enzymatic steps leading to the formation of anicemycin .
The synthesis involves complex enzymatic reactions where intermediates are formed through deamination and reamination processes. For instance, the enzyme AniK has been shown to catalyze methylation reactions crucial for the compound's structure . Additionally, synthetic approaches utilizing "click chemistry" have been explored to create new derivatives of anicemycin with enhanced biological activities .
Anicemycin's molecular structure is characterized by a pyrrolidine ring connected to various functional groups, contributing to its pharmacological properties. The empirical formula for anicemycin is , with a molecular weight of approximately 301.30 g/mol. The compound features multiple stereocenters, which are critical for its biological activity.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed to analyze its structure. For example, NMR data can provide insights into the hydrogen environments within the molecule, while IR spectra can reveal characteristic functional group vibrations .
Anicemycin participates in various chemical reactions that underscore its role as a protein synthesis inhibitor. The primary reaction mechanism involves binding to ribosomal subunits, thereby preventing peptide bond formation during translation. This inhibition can be quantitatively assessed using assays that measure protein synthesis rates in cellular systems.
In vitro studies have demonstrated that anicemycin effectively inhibits the incorporation of labeled amino acids into proteins, highlighting its potency as a translational inhibitor . Moreover, modifications to its structure through synthetic chemistry have been explored to enhance its efficacy or reduce potential side effects.
The mechanism of action of anicemycin primarily revolves around its ability to inhibit protein synthesis by targeting the ribosome. Specifically, it binds to the 60S ribosomal subunit, obstructing the peptidyl transferase activity necessary for forming peptide bonds between amino acids. This action leads to a decrease in protein production within cells.
Anicemycin exhibits several notable physical properties:
Chemical properties include its reactivity with nucleophiles due to the presence of carbonyl groups within its structure, which can lead to further derivatization for enhanced biological activity or specificity .
Anicemycin has found numerous applications in scientific research:
The diverse applications of anicemycin underscore its significance not only as an antibiotic but also as a critical research tool across multiple scientific disciplines.
Anicemycin (molecular formula: C₁₄H₁₉NO₄) is classified as a pyrrolidine alkaloid antibiotic derived from actinomycetes. Structurally, it features a 4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl acetate backbone, confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses [1] [3]. As a spicamycin analog, it shares a glycosylated pyrrolidine core but possesses unique substituents that enhance its bioactivity. Anicemycin functions as a protein synthesis inhibitor by binding to the 60S ribosomal subunit, preventing peptide bond formation and disrupting translational elongation [4] [10].
Property | Value |
---|---|
Molecular Weight | 265.30 g/mol |
CAS Registry Number | 22862-76-6 |
Melting Point | 139–143°C |
Solubility | Soluble in DMSO, ethyl acetate; slightly soluble in water |
Bioactivity Class | Ribosome-targeting antibiotic |
Producing Strain | Streptomyces sp. TP-A0648 |
Anicemycin was discovered in 2005 during a targeted screening program for inhibitors of tumor cell anchorage-independent growth. The producing strain, Streptomyces sp. TP-A0648, was isolated from the leaf surface of Aucuba japonica (Japanese aucuba) collected in Toyama Prefecture, Japan [1] [3]. Taxonomic identification involved:
This discovery aligns with the historical significance of Streptomyces in antibiotic research, exemplified by Selman Waksman’s Nobel Prize-winning work on streptomycin [5] [8]. Strain TP-A0648 was cultured in optimized fermentation broth, followed by bioactivity-guided fractionation to isolate anicemycin as the active component [3].
Year | Event | Reference |
---|---|---|
2005 | Isolation from Streptomyces sp. TP-A0648 | Journal of Antibiotics |
2005 | Structural elucidation as spicamycin analog | [1] [3] |
2005 | First report of anchorage-independent growth inhibition | [1] |
Anicemycin demonstrates exceptional selectivity in disrupting anchorage-independent growth—a pathological trait enabling cancer cells to proliferate without extracellular matrix attachment, closely linked to metastatic potential. Key findings include:
Cancer Type | Model System | Key Effect | IC₅₀/Effective Concentration |
---|---|---|---|
Ovarian Cancer | SKOV-3 cells | Anchorage-independent growth inhibition | 0.015 µM |
Ovarian Cancer Stem Cells | Primary human OCSCs | Ferroptosis induction | 31.8 µM |
Hepatocellular Carcinoma | HepG2 cells | NK cell-mediated cytotoxicity enhancement | 82.2 nM |
Breast Cancer | Patient-derived tissues | p-JNK upregulation (prognostic marker) | Not determined |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: